Cas no 1785569-05-2 (2,3-Dihydro-1-benzofuran-5,7-diol)

2,3-Dihydro-1-benzofuran-5,7-diol is a dihydrobenzofuran derivative characterized by its phenolic hydroxyl groups at the 5 and 7 positions. This compound serves as a key intermediate in organic synthesis, particularly in the development of pharmaceuticals and bioactive molecules. Its benzofuran core structure contributes to its stability and reactivity, making it suitable for further functionalization. The presence of two hydroxyl groups enhances its potential as a building block for polyphenolic compounds, antioxidants, and ligands for metal coordination. Its well-defined chemical properties and purity make it valuable for research applications in medicinal chemistry and material science. Proper handling and storage are recommended to maintain its integrity.
2,3-Dihydro-1-benzofuran-5,7-diol structure
1785569-05-2 structure
Product name:2,3-Dihydro-1-benzofuran-5,7-diol
CAS No:1785569-05-2
MF:C8H8O3
MW:152.147322654724
CID:5703998
PubChem ID:57503882

2,3-Dihydro-1-benzofuran-5,7-diol Chemical and Physical Properties

Names and Identifiers

    • 1785569-05-2
    • 2,3-dihydro-1-benzofuran-5,7-diol
    • EN300-1582003
    • 5,7-Benzofurandiol, 2,3-dihydro-
    • 2,3-Dihydro-1-benzofuran-5,7-diol
    • Inchi: 1S/C8H8O3/c9-6-3-5-1-2-11-8(5)7(10)4-6/h3-4,9-10H,1-2H2
    • InChI Key: FKEDIFUHQXNRGG-UHFFFAOYSA-N
    • SMILES: O1C2C(=CC(=CC=2CC1)O)O

Computed Properties

  • Exact Mass: 152.047344113g/mol
  • Monoisotopic Mass: 152.047344113g/mol
  • Isotope Atom Count: 0
  • Hydrogen Bond Donor Count: 2
  • Hydrogen Bond Acceptor Count: 3
  • Heavy Atom Count: 11
  • Rotatable Bond Count: 0
  • Complexity: 148
  • Covalently-Bonded Unit Count: 1
  • Defined Atom Stereocenter Count: 0
  • Undefined Atom Stereocenter Count : 0
  • Defined Bond Stereocenter Count: 0
  • Undefined Bond Stereocenter Count: 0
  • Topological Polar Surface Area: 49.7Ų
  • XLogP3: 1.2

Experimental Properties

  • Density: 1.429±0.06 g/cm3(Predicted)
  • Boiling Point: 353.5±22.0 °C(Predicted)
  • pka: 9.87±0.20(Predicted)

2,3-Dihydro-1-benzofuran-5,7-diol Pricemore >>

Enterprise No. Product name Cas No. Purity Specification Price update time Inquiry
Enamine
EN300-1582003-2.5g
2,3-dihydro-1-benzofuran-5,7-diol
1785569-05-2
2.5g
$3417.0 2023-06-05
Enamine
EN300-1582003-0.1g
2,3-dihydro-1-benzofuran-5,7-diol
1785569-05-2
0.1g
$1533.0 2023-06-05
Enamine
EN300-1582003-0.25g
2,3-dihydro-1-benzofuran-5,7-diol
1785569-05-2
0.25g
$1604.0 2023-06-05
Enamine
EN300-1582003-5.0g
2,3-dihydro-1-benzofuran-5,7-diol
1785569-05-2
5g
$5056.0 2023-06-05
Enamine
EN300-1582003-500mg
2,3-dihydro-1-benzofuran-5,7-diol
1785569-05-2
500mg
$1673.0 2023-09-24
Enamine
EN300-1582003-5000mg
2,3-dihydro-1-benzofuran-5,7-diol
1785569-05-2
5000mg
$5056.0 2023-09-24
Enamine
EN300-1582003-10000mg
2,3-dihydro-1-benzofuran-5,7-diol
1785569-05-2
10000mg
$7497.0 2023-09-24
Enamine
EN300-1582003-1.0g
2,3-dihydro-1-benzofuran-5,7-diol
1785569-05-2
1g
$1742.0 2023-06-05
Enamine
EN300-1582003-0.5g
2,3-dihydro-1-benzofuran-5,7-diol
1785569-05-2
0.5g
$1673.0 2023-06-05
Enamine
EN300-1582003-10.0g
2,3-dihydro-1-benzofuran-5,7-diol
1785569-05-2
10g
$7497.0 2023-06-05

Additional information on 2,3-Dihydro-1-benzofuran-5,7-diol

Recent Advances in the Study of 2,3-Dihydro-1-benzofuran-5,7-diol (CAS: 1785569-05-2) in Chemical Biology and Pharmaceutical Research

The compound 2,3-Dihydro-1-benzofuran-5,7-diol (CAS: 1785569-05-2) has recently garnered significant attention in the field of chemical biology and pharmaceutical research due to its unique structural properties and potential therapeutic applications. This research briefing aims to provide a comprehensive overview of the latest findings related to this compound, including its synthesis, biological activities, and potential applications in drug development.

Recent studies have highlighted the antioxidant and anti-inflammatory properties of 2,3-Dihydro-1-benzofuran-5,7-diol, making it a promising candidate for the treatment of oxidative stress-related diseases such as neurodegenerative disorders and cardiovascular diseases. Researchers have employed advanced spectroscopic techniques, including NMR and mass spectrometry, to elucidate its molecular structure and confirm its purity. Additionally, in vitro and in vivo studies have demonstrated its efficacy in modulating key signaling pathways involved in inflammation and oxidative stress.

One of the most notable advancements in the study of this compound is its potential application in cancer therapy. Preliminary data suggest that 2,3-Dihydro-1-benzofuran-5,7-diol exhibits selective cytotoxicity against certain cancer cell lines while sparing normal cells. This selectivity is attributed to its ability to induce apoptosis via the mitochondrial pathway and inhibit angiogenesis. Further studies are underway to explore its mechanism of action and optimize its pharmacokinetic properties for clinical use.

The synthesis of 2,3-Dihydro-1-benzofuran-5,7-diol has also seen significant improvements, with researchers developing more efficient and scalable methods. Recent publications describe novel catalytic approaches that enhance yield and reduce environmental impact, aligning with the growing emphasis on green chemistry in pharmaceutical manufacturing. These advancements are expected to facilitate the large-scale production of this compound for further preclinical and clinical studies.

In conclusion, the growing body of research on 2,3-Dihydro-1-benzofuran-5,7-diol (CAS: 1785569-05-2) underscores its potential as a versatile therapeutic agent. Its multifaceted biological activities, coupled with advancements in synthesis methodologies, position it as a valuable candidate for future drug development efforts. Continued research is essential to fully elucidate its therapeutic potential and translate these findings into clinical applications.

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